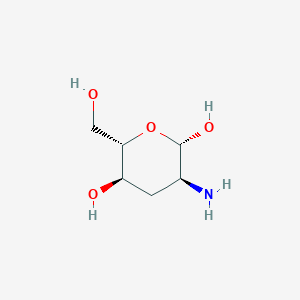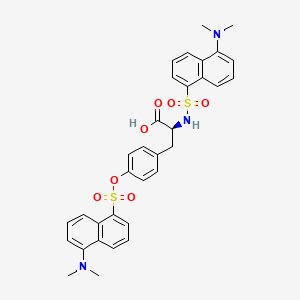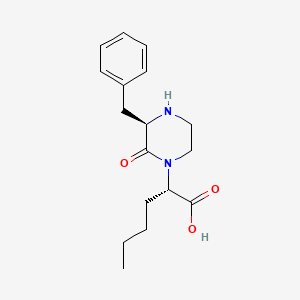
Dodecyl beta-D-maltoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl beta-D-maltoside, also known as lauryl maltoside, is a non-ionic surfactant and derivative of pyrene. It is widely used in biochemical and cell biology research due to its ability to solubilize and crystallize membrane proteins. This compound is particularly valued for its ability to form micelles that mimic the membrane environment, thereby preserving the alpha-helical structures and native conformations of membrane-associated proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dodecyl beta-D-maltoside is synthesized through the glycosylation of dodecanol with maltose. The reaction typically involves the use of an acid catalyst to facilitate the formation of the glycosidic bond between the dodecanol and maltose. The reaction conditions often include elevated temperatures and anhydrous environments to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale glycosylation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The product is then purified through crystallization and filtration processes to remove any impurities and achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: Dodecyl beta-D-maltoside primarily undergoes non-ionic interactions due to its surfactant nature. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions. it can interact with various proteins and lipids through hydrophobic and hydrogen bonding interactions .
Common Reagents and Conditions: The compound is often used in aqueous solutions, where it forms micelles at concentrations above its critical micelle concentration (CMC). The CMC of this compound is approximately 0.15 mM at 20-25°C .
Major Products Formed: The primary product formed from the interaction of this compound with proteins and lipids is a stable micelle-protein or micelle-lipid complex. These complexes are crucial for maintaining the native structure and function of membrane proteins during biochemical assays .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Dodecyl beta-D-maltoside exerts its effects by forming micelles that mimic the natural membrane environment. These micelles stabilize membrane proteins by preserving their alpha-helical structures and native conformations. The compound interacts with proteins and lipids through hydrophobic and hydrogen bonding interactions, facilitating the solubilization and crystallization of membrane-associated proteins .
Vergleich Mit ähnlichen Verbindungen
Octyl beta-D-glucoside: Another non-ionic surfactant used for solubilizing membrane proteins.
Triton X-100: A widely used non-ionic detergent with a different chemical structure.
CHAPS: A zwitterionic detergent used for solubilizing membrane proteins.
Uniqueness of Dodecyl beta-D-maltoside: this compound is unique due to its ability to form micelles that closely mimic the natural membrane environment, making it highly effective at preserving the native structure and function of membrane proteins. Its mild and non-denaturing properties make it suitable for a wide range of biochemical and cell biology applications .
Eigenschaften
IUPAC Name |
2-[6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEBIOOXCVAHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B10777663.png)




![N-[(2S,3S)-4-[2-[(5S)-3a,4,5,6,7,7a-Hexahydro-1,3-benzodioxol-5-yl]ethyl-[3-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dimethoxy-4-phenylmethoxybenzamide](/img/structure/B10777698.png)
![2-{4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidin-5-YL)-ethyl]-benzoylamino}-4-(2H-tetrazol-5-YL)-butyric acid](/img/structure/B10777700.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(5-carbamoylpyridin-1-ium-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10777705.png)

![[11-(16-Hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl)-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10777718.png)

